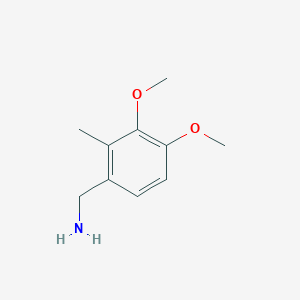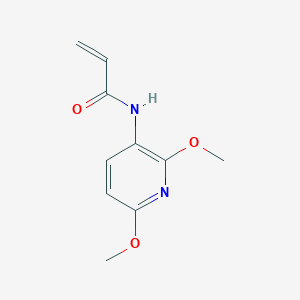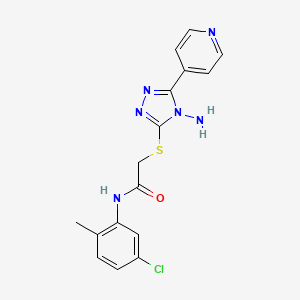![molecular formula C18H18N4O3 B2564268 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-92-7](/img/structure/B2564268.png)
1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate has been achieved by reacting Tf2O with phthalhydrazide . This provides a rapid access to the product with an excellent yield and a high level of regioselectivity .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a phthalazinone core, which is a bicyclic system containing a nitrogen atom. This core is substituted at the 1-position with a urea functionality that is further substituted with a 4-ethoxyphenyl group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Base-catalyzed and Acid-catalyzed Rearrangements: Research into phthalimides, compounds related to the phthalazin-1-yl group in the query compound, has shown that they undergo both base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to the formation of diverse urea derivatives and amine salts (A. Fahmy et al., 1977).
- Unexpected Products in Condensation Reactions: The synthesis processes can sometimes yield unexpected products, as demonstrated in the synthesis of certain methylurea derivatives, which underscores the complexity and unpredictability of chemical reactions involving urea compounds (Jiehua Xu et al., 2009).
- Novel Catalytic Processes: Research into catalytic processes has led to the development of novel reactions, such as the Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving C-C bond cleavage, applicable to a range of aromatic compounds and aryl ureas, potentially relevant to the synthesis or modification of the query compound (Xingao Peng et al., 2011).
Structural Analysis and Properties
- Crystal Structure Investigations: Studies on related phenylurea herbicides have provided insights into the molecular structure, including hydrogen bonding and crystal packing, which are critical for understanding the chemical and physical properties of urea derivatives (Gihaeng Kang et al., 2015).
Biological Applications
- Selective Receptor Antagonism: Research into selective orexin-1 receptor antagonism by urea derivatives highlights the potential for therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states without hypnotic effects (P. Bonaventure et al., 2015).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some phthalazinone derivatives . Additionally, its chemical reactivity could be explored further, potentially opening up new synthetic routes to other complex molecules.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGVGUDIURALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)







![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)
![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)


![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)